Cas no 2228174-90-9 (5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine)

5-(4-Bromo-2-methoxyphenyl)-1H-imidazol-2-amine is a brominated and methoxy-substituted imidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the imidazole core and aromatic substitution pattern, make it a versatile intermediate for the synthesis of biologically active compounds. The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, while the methoxy group enhances solubility and modulates electronic properties. This compound is particularly valuable in the development of kinase inhibitors, antimicrobial agents, and other small-molecule therapeutics. Its well-defined chemical properties and synthetic accessibility make it a useful building block for drug discovery and organic synthesis.
5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine structure
2228174-90-9 structure
Product name:5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine
CAS No:2228174-90-9
MF:C10H10BrN3O
Molecular Weight:268.109900951386
CID:6568224
PubChem ID:165944331

5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine
    • EN300-1908383
    • 2228174-90-9
    • インチ: 1S/C10H10BrN3O/c1-15-9-4-6(11)2-3-7(9)8-5-13-10(12)14-8/h2-5H,1H3,(H3,12,13,14)
    • InChIKey: DDOZDDSDNYMSGA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)OC)C1=CN=C(N)N1

計算された属性

  • 精确分子量: 267.00072g/mol
  • 同位素质量: 267.00072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 217
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 63.9Ų

5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1908383-5.0g
5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine
2228174-90-9
5g
$3396.0 2023-05-24
Enamine
EN300-1908383-0.05g
5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine
2228174-90-9
0.05g
$983.0 2023-09-18
Enamine
EN300-1908383-1g
5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine
2228174-90-9
1g
$1172.0 2023-09-18
Enamine
EN300-1908383-0.5g
5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine
2228174-90-9
0.5g
$1124.0 2023-09-18
Enamine
EN300-1908383-0.25g
5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine
2228174-90-9
0.25g
$1078.0 2023-09-18
Enamine
EN300-1908383-2.5g
5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine
2228174-90-9
2.5g
$2295.0 2023-09-18
Enamine
EN300-1908383-10g
5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine
2228174-90-9
10g
$5037.0 2023-09-18
Enamine
EN300-1908383-0.1g
5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine
2228174-90-9
0.1g
$1031.0 2023-09-18
Enamine
EN300-1908383-10.0g
5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine
2228174-90-9
10g
$5037.0 2023-05-24
Enamine
EN300-1908383-1.0g
5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine
2228174-90-9
1g
$1172.0 2023-05-24

5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine 関連文献

5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amineに関する追加情報

Introduction to 5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine (CAS No. 2228174-90-9)

5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228174-90-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural features and potential biological activities, making it a valuable scaffold for drug discovery and development. The compound’s molecular structure incorporates a brominated aromatic ring system and an imidazole core, which are common motifs in many pharmacologically active molecules.

The imidazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is well-documented for its role in various biological processes. It is a key structural component in numerous drugs, including antifungals, antivirals, and cardiovascular medications. In 5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine, the imidazole ring is functionalized at the 2-position with an amine group, which can serve as a point of interaction with biological targets. This amine functionality is particularly interesting as it can participate in hydrogen bonding or form salt bridges with polar residues in proteins, enhancing binding affinity.

The aromatic ring system of the compound is further modified by the presence of a 4-bromo-2-methoxyphenyl substituent. The bromo atom at the 4-position and the methoxy group at the 2-position introduce specific electronic and steric properties to the molecule. These substituents can influence the compound’s solubility, metabolic stability, and interactions with biological targets. The bromine atom, in particular, is often used in medicinal chemistry to introduce modularity in drug design, allowing for further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of 5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine with greater accuracy. Studies suggest that this compound may exhibit inhibitory activity against certain kinases and other enzyme targets relevant to cancer therapy. The combination of the imidazole core and the aromatic substituents creates a molecular framework that can interact with pockets on these enzymes, potentially disrupting their function and leading to therapeutic effects.

In vitro studies have begun to explore the pharmacological profile of 5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine, focusing on its interaction with protein targets and its potential as a lead compound for drug development. Initial results indicate that the compound demonstrates moderate affinity for certain kinase families, suggesting its utility in designing inhibitors for oncological applications. Additionally, the presence of both hydrophilic (amine) and hydrophobic (aromatic) regions in its structure may enhance its ability to cross cell membranes, improving bioavailability.

The synthesis of 5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as bromination and methylation. Advances in synthetic methodologies have enabled more efficient production of this compound, making it more accessible for further research.

One of the most promising applications of 5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine lies in its potential as a building block for novel therapeutic agents. By modifying its core structure or appending additional functional groups, researchers can generate libraries of derivatives with tailored biological activities. This approach aligns with modern drug discovery strategies that emphasize structure-based design and high-throughput screening.

The role of computational tools in analyzing 5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine cannot be overstated. Molecular docking simulations have been employed to predict how this compound might bind to various protein targets, providing insights into its mechanism of action. These simulations help guide experimental efforts by highlighting key interactions and potential binding modes.

As research continues, the therapeutic potential of 5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine is likely to expand beyond oncology into other areas such as anti-inflammatory or antimicrobial applications. The versatility of its structural framework allows for diverse modifications that could yield compounds targeting different disease pathways.

In conclusion,5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-amine (CAS No. 2228174-90-9) represents a fascinating example of how structural complexity can translate into biological activity. Its unique combination of an imidazole core and functionalized aromatic rings makes it a compelling candidate for further exploration in medicinal chemistry. As our understanding of biological targets improves and synthetic methodologies evolve,5-(4-bromo-2-methoxyphenyl)-1H-imidazol-2-aminesignificant contributions are expected from this class of compounds.

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